molecular formula C10H7BrFNS B8470022 2-(Bromomethyl)-4-(4-fluorophenyl)thiazole

2-(Bromomethyl)-4-(4-fluorophenyl)thiazole

Cat. No. B8470022
M. Wt: 272.14 g/mol
InChI Key: RNSPIZONYSLQBX-UHFFFAOYSA-N
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Patent
US08981084B2

Procedure details

N-Bromosuccinimide (3.22 g, 18.13 mmol) was added to a solution of 4-(4-fluorophenyl)-2-methylthiazole (3.5 g, 18.13 mmol) in CCl4 (30.0 mL) and the reaction was refluxed at 80° C. overnight. The reaction mixture was then diluted with CH2Cl2, washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to yield crude 2-(bromomethyl)-4-(4-fluorophenyl)thiazole (5 g), which was carried through without further purification. 1H NMR (400 MHz, DMSO) δ 8.18 (s, 1H), 7.93-8.01 (m, 2H), 7.26-7.31 (m, 2H), 5.07 (s, 2H). MS (ESI) m/z: Calculated for C10H7BrFNS: 272.94. found: 273.9 (M+H)+
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[F:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[N:17]=[C:18]([CH3:21])[S:19][CH:20]=2)=[CH:12][CH:11]=1>C(Cl)(Cl)(Cl)Cl.C(Cl)Cl>[Br:1][CH2:21][C:18]1[S:19][CH:20]=[C:16]([C:13]2[CH:12]=[CH:11][C:10]([F:9])=[CH:15][CH:14]=2)[N:17]=1

Inputs

Step One
Name
Quantity
3.22 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
3.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1N=C(SC1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCC=1SC=C(N1)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.